N(6)-Methyldeoxyadenosine 5'-triphosphate N(6)-Methyldeoxyadenosine 5'-triphosphate
Brand Name: Vulcanchem
CAS No.: 5085-65-4
VCID: VC1759064
InChI: InChI=1S/C11H18N5O12P3/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(17)2-6(26-11)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h4-7,11,17H,2-3H2,1H3,(H,21,22)(H,23,24)(H,12,13,14)(H2,18,19,20)/t6-,7+,11+/m0/s1
SMILES: CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Molecular Formula: C11H18N5O12P3
Molecular Weight: 505.21 g/mol

N(6)-Methyldeoxyadenosine 5'-triphosphate

CAS No.: 5085-65-4

Cat. No.: VC1759064

Molecular Formula: C11H18N5O12P3

Molecular Weight: 505.21 g/mol

* For research use only. Not for human or veterinary use.

N(6)-Methyldeoxyadenosine 5'-triphosphate - 5085-65-4

Specification

CAS No. 5085-65-4
Molecular Formula C11H18N5O12P3
Molecular Weight 505.21 g/mol
IUPAC Name [hydroxy-[[(2S,4R,5R)-4-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate
Standard InChI InChI=1S/C11H18N5O12P3/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(17)2-6(26-11)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h4-7,11,17H,2-3H2,1H3,(H,21,22)(H,23,24)(H,12,13,14)(H2,18,19,20)/t6-,7+,11+/m0/s1
Standard InChI Key ATIKTICAJNFDJT-MVKOHCKWSA-N
Isomeric SMILES CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
SMILES CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Canonical SMILES CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Introduction

Chemical Structure and Properties

N(6)-Methyldeoxyadenosine 5'-triphosphate is a modified form of deoxyadenosine triphosphate (dATP) where the nitrogen atom at position 6 of the adenine ring is methylated. It serves as a precursor for N6-methyladenine (6mA) modifications in DNA, which are important epigenetic markers. The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₈N₅O₁₂P₃ (free acid)
Molecular Weight505.21 g/mol
CAS Number5085-65-4
IUPAC Name[hydroxy-[[(2S,4R,5R)-4-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate
Extinction Coefficient15,400 Lmol⁻¹cm⁻¹ at 269 nm
Salt Form (commercial)Li⁺
SynonymsM6 dATP, N(6)-Methyldeoxyadenosine 5'-triphosphate, N6-Methyl-dATP

Commercial preparations are typically available at ≥90% purity in 100 mM aqueous solutions and should be stored at -20°C or below for optimal stability .

CompoundMolecular FormulaMolecular WeightSugar Component
N(6)-Methyldeoxyadenosine 5'-triphosphateC₁₁H₁₈N₅O₁₂P₃505.21 g/mol2'-deoxyribose
N6-Methyladenosine 5'-triphosphateC₁₁H₁₈N₅O₁₃P₃521.21 g/molRibose

The presence of the 2'-deoxyribose sugar in N(6)-Methyldeoxyadenosine 5'-triphosphate is critical for its incorporation into DNA, while the ribose-containing variant is relevant to RNA metabolism .

Biological Significance

N(6)-Methyldeoxyadenosine 5'-triphosphate has significant biological importance, particularly as a substrate for DNA synthesis resulting in N6-methyladenine (6mA) modifications in genomic DNA. These modifications have several known roles:

  • In prokaryotes, 6mA is a prevalent epigenetic mark serving roles in the restriction-modification system that protects bacteria from foreign DNA .

  • In eukaryotes, recent research suggests 6mA may function as an epigenetic mark with potential roles in transcriptional regulation, though its presence and significance remain under active investigation .

  • Studies have revealed that in mammalian cells, genomic 6mA appears to accumulate specifically during the G1 phase of the cell cycle. Cell treatment with late G1-phase arresting agent L-mimosine resulted in increased 6mA levels in both mouse and human embryonic stem cells .

Origin in Mammalian Genomes

A paradigm shift in understanding 6mA in mammalian systems came with the discovery that this modification may originate primarily through direct incorporation rather than through methyltransferase activity. Recent research provides compelling evidence for this model:

  • Stable isotope-labeling experiments using [¹⁵N₅]-2'-deoxyadenosine failed to detect any [¹⁵N₄]-6mA in mouse embryonic stem cells, human embryonic stem cells, or HEK293T cells, despite efficient labeling of genomic dA .

  • Similarly, experiments using [¹³CD₃] L-methionine, which would label 6mA if it were generated by methyltransferases, showed no detectable [¹³CD₃]-6mA in treated mouse embryonic stem cells, while [¹³CD₃]-5mC was readily detected .

  • When cells were treated with N6-methyldeoxyadenosine or stable isotope-labeled versions, dose-dependent incorporation of 6mA into genomic DNA was observed, supporting the incorporation model .

These findings represent a significant advance in understanding the origin of 6mA modifications in mammalian genomes and highlight the importance of N(6)-Methyldeoxyadenosine 5'-triphosphate as a substrate for this process.

DNA Polymerases and Incorporation Mechanics

The incorporation of N(6)-Methyldeoxyadenosine 5'-triphosphate into DNA appears to involve specific DNA polymerases:

  • High-fidelity replication polymerases like Taq DNA polymerase can incorporate N(6)-Methyldeoxyadenosine 5'-triphosphate but show strong preference for unmodified dATP when both are available .

  • DNA polymerase λ (lambda), a template-independent X family DNA polymerase, has been identified as one of the major polymerases responsible for 6mA accumulation in late G1 phase. Its mRNA expression increases in this phase, and knockdown of Pol λ effectively reduces 6mA abundance in both non-synchronized and late G1 phase cells .

This selective incorporation by specific polymerases may explain the relatively low abundance and cell-cycle-dependent patterns of 6mA observed in mammalian genomes.

Detection and Measurement Methods

Several sophisticated techniques have been developed to detect and quantify 6mA in DNA, which is essential for studying the incorporation and effects of N(6)-Methyldeoxyadenosine 5'-triphosphate:

MethodDescriptionAdvantages
UHPLC-QQQ-MSUltra-high-performance liquid chromatography coupled with triple-quadrupole mass spectrometryShort analysis time, good resolution, high sensitivity for quantitative analysis
6mA-DIP-seq6mA antibody-based immunoprecipitation with high-throughput sequencingGenome-wide mapping of 6mA-enriched regions
6mA-RE-seq/Dpn1-seqRestriction enzyme digestion-based approachesSpecific detection based on methylation-sensitive enzyme activity
SMRT sequencingSingle-molecule real-time sequencingDirect detection without prior enrichment or chemical conversion
DM-seqDeaminase-mediated sequencing using evolved adenine deaminase (ABE8e)Single-nucleotide resolution mapping of 6mA
Nitrite sequencingUses sodium nitrite and acetic acid to diazotize and deaminate unmethylated adenineLeaves methylated adenine intact for detection

These methods have enabled researchers to investigate the distribution and function of 6mA in various genomes, from bacteria to mammals, advancing our understanding of this modification's biological roles.

Research Applications

N(6)-Methyldeoxyadenosine 5'-triphosphate has several important applications in biochemical and molecular biology research:

  • Epigenetics and DNA Damage Studies: Used to investigate the incorporation and effects of 6mA in genomic DNA, helping elucidate its potential regulatory functions and impact on genome stability .

  • In vitro Transcription: Employed to study how the presence of N6-methyladenine affects transcription dynamics and gene expression .

  • Mutagenesis: Utilized in site-directed mutagenesis experiments to introduce specific modifications at desired locations .

  • Aptamer Research: Used to generate modified aptamers with altered binding properties, expanding the repertoire of nucleic acid-based molecular recognition tools .

  • Photocrosslinking Studies: Applied in research involving DNA-protein interactions to explore how 6mA modifications affect binding of various DNA-interacting proteins .

Implications in Disease Research

The study of N(6)-Methyldeoxyadenosine 5'-triphosphate and its incorporation into DNA has potential implications for understanding various diseases:

  • Neuromyelitis Optica Spectrum Disorder (NMOSD): Research has revealed that total m6A levels are decreased in NMOSD patients compared to healthy controls. Genes with upregulated methylation were primarily enriched in processes associated with RNA splicing, mRNA processing, and innate immune response, while genes with downregulated methylation were enriched in processes related to regulation of transcription and I-kappa B kinase/NF-kappa B signaling .

  • Type 2 Diabetes Mellitus: Some studies have reported connections between 6mA levels and T2DM, with 6mA contents significantly decreased in T2DM patients compared to control subjects .

  • Cancer Research: As an epigenetic modification, 6mA may play roles in cancer development or progression, though this area remains in early stages of investigation.

The fat mass and obesity-associated (FTO) protein, known to demethylate m6A in RNA, may also affect 6mA levels in DNA. Studies have shown that knockdown of FTO increases 6mA content, while overexpression decreases it, suggesting shared regulatory mechanisms between RNA and DNA modifications .

Future Research Directions

Several key questions remain regarding N(6)-Methyldeoxyadenosine 5'-triphosphate and its role in biological systems:

  • What are the precise mechanisms regulating its incorporation into DNA in different cell types and under various physiological conditions?

  • How does the resulting 6mA modification affect DNA structure, stability, and interactions with proteins?

  • Does the incorporation of this modified nucleotide play roles in normal development and differentiation processes?

  • Can aberrant incorporation contribute to disease pathogenesis, and could targeting this process have therapeutic potential?

  • Are there additional polymerases besides Pol λ that can utilize N(6)-Methyldeoxyadenosine 5'-triphosphate as a substrate?

Advances in detection methods with increasing sensitivity and resolution will likely drive progress in answering these questions, potentially revealing new functions and applications for this important modified nucleotide.

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